Dual Isotope Labeling (13C9, 15N2) vs. Single-Isotope Alternatives: Quantified Mass Shift Advantage for Spectral Resolution
Uridine-13C9,15N2 possesses a molecular weight of 255.12 g/mol, which is an increase of +11 Da relative to unlabeled uridine (MW 244.20) . In comparison, a single-isotope labeled analog such as Uridine-15N2 provides a mass shift of only +2 Da, while Uridine-13C9 yields a +9 Da shift . The +11 Da mass shift of Uridine-13C9,15N2 is critical because it places the internal standard's monoisotopic peak well outside the natural M+1, M+2, and M+3 isotopologue distribution of endogenous uridine, effectively eliminating spectral overlap and reducing the complexity of natural abundance correction algorithms [1].
| Evidence Dimension | Molecular Weight Increase (Mass Shift) from Unlabeled Uridine |
|---|---|
| Target Compound Data | +11 Da |
| Comparator Or Baseline | Uridine-15N2: +2 Da; Uridine-13C9: +9 Da |
| Quantified Difference | Uridine-13C9,15N2 provides a 5.5-fold greater mass shift than Uridine-15N2, and a 1.2-fold greater shift than Uridine-13C9. |
| Conditions | Based on molecular formula and atomic mass of isotopes; relevant for all MS-based detection systems. |
Why This Matters
A larger mass shift directly improves quantitative accuracy by minimizing interference from the natural isotopologue envelope of the unlabeled analyte, a key selection criterion for high-precision LC-MS/MS assays.
- [1] WuXi AppTec DMPK Service. (2025). LC−MS Bioanalysis: Considerations for the Use of Internal Standards. View Source
